molecular formula C25H24N4O3 B2447153 N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251616-14-4

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2447153
CAS No.: 1251616-14-4
M. Wt: 428.492
InChI Key: BHNLJJZRBUEBCZ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-4-18-7-5-6-17(3)23(18)26-21(30)15-29-14-20(12-13-22(29)31)25-27-24(28-32-25)19-10-8-16(2)9-11-19/h5-14H,4,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNLJJZRBUEBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (CAS Number: 1251616-14-4) is a compound of interest due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight428.5 g/mol
CAS Number1251616-14-4
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models. It may inhibit pro-inflammatory cytokines, thus modulating the immune response.
  • Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for Gram-positive bacteria .

Study 2: Anti-inflammatory Activity

Research conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Study 3: Anticancer Activity

In a recent investigation published in Cancer Letters, the compound was tested on several cancer cell lines, including breast and colon cancer cells. The results showed that treatment led to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for further research:

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds similar to N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have shown potent growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds containing the oxadiazole ring have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects .

Anti-inflammatory Effects

Some studies suggest that related compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes. This positions them as potential candidates for anti-inflammatory drug development .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of N-Aryl oxadiazoles revealed that specific derivatives showed remarkable anticancer activity through mechanisms involving apoptosis induction in cancer cells. The compound's structure was optimized for enhanced interaction with target proteins involved in cancer progression.

Case Study 2: Antimicrobial Activity Assessment

In a comprehensive study assessing various synthesized oxadiazole derivatives, it was found that certain compounds exhibited strong antibacterial properties comparable to standard antibiotics. This was determined through disc diffusion methods and minimum inhibitory concentration (MIC) tests .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, substitution, and cyclization. For example, analogous oxadiazole-containing compounds are synthesized via reflux with catalysts (e.g., triethylamine) and monitored by TLC for reaction completion . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (80–150°C), and catalyst selection (e.g., zeolites or palladium-based catalysts) to enhance regioselectivity . Purification often employs recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions, particularly the oxadiazole and pyridinone moieties . High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight, while HPLC ensures purity (>95%) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds .

Q. What structural features of this compound suggest potential biological activity?

  • Methodological Answer : The compound integrates a 1,2,4-oxadiazole ring (known for metabolic stability), a pyridinone core (common in kinase inhibitors), and a p-tolyl group (enhances lipophilicity). These motifs are associated with binding to targets like enzymes or receptors, as seen in structurally similar acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models (e.g., primary vs. immortalized cells). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known inhibitors). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) . Statistical analysis (e.g., ANOVA) identifies outliers, while molecular docking may explain target selectivity .

Q. What computational strategies are recommended to predict the compound’s mechanism of action?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while Molecular Dynamics (MD) simulations model protein-ligand interactions over time . Use software like AutoDock Vina for docking studies against target proteins (e.g., kinases). Pharmacophore mapping aligns structural features with known active compounds to infer binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer : Synthesize analogs with systematic substitutions:
  • Vary the p-tolyl group (e.g., electron-withdrawing/-donating substituents).
  • Modify the oxadiazole ring (e.g., replacing oxygen with sulfur).
    Test analogs in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Liver microsomes (human/rat) with LC-MS/MS to measure parent compound depletion.
  • Permeability : Caco-2 cell monolayers for intestinal absorption potential.
  • Plasma Protein Binding : Equilibrium dialysis followed by HPLC quantification .

Q. How should researchers address solubility challenges during formulation for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) in vehicle formulations. Alternatively, prepare salt forms (e.g., hydrochloride) or nanoemulsions. Solubility can be predicted via Hansen solubility parameters or experimental phase diagrams .

Data Analysis and Validation

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer : Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Replicate experiments ≥3 times to ensure reproducibility. Use Student’s t-test or Mann-Whitney U test for significance .

Q. How can off-target effects be systematically ruled out in phenotypic assays?

  • Methodological Answer :
    Employ CRISPR/Cas9 knockout models of the suspected target. Use chemical proteomics (e.g., affinity-based pull-down) to identify binding partners. Compare results with known selective inhibitors/agonists in counter-screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.